molecular formula C9H7N3 B8620566 2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile CAS No. 84951-59-7

2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile

Cat. No. B8620566
CAS RN: 84951-59-7
M. Wt: 157.17 g/mol
InChI Key: UVVBLCKCFQWIJB-UHFFFAOYSA-N
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Description

2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

84951-59-7

Product Name

2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-imidazo[1,5-a]pyridin-3-ylacetonitrile

InChI

InChI=1S/C9H7N3/c10-5-4-9-11-7-8-3-1-2-6-12(8)9/h1-3,6-7H,4H2

InChI Key

UVVBLCKCFQWIJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Cyano-N-(2-pyridylmethyl)acetamide (15.51 g) was dissolved in chloroform (80 ml). To the solution was added phosphorus oxychloride (40 ml), which was refluxed for 4 hours. The reaction mixture was added to ice-water in limited amounts, to which was added a 25% aqueous ammonia (140 ml) to neutralize, which was then shaken. The aqueous layer was subjected to extraction with ethyl acetate (150 ml) twice. The organic layers were combined and dried over anhydrous magnesium sulfate, followed by concentration. The concentrate was purified by means of a column chromatography (carrier: silica gel, 250 g, developing solvent: ethyl acetate) to afford the title compound (5.00 g).
Quantity
15.51 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Heat under reflux for 0.5 hours a mixture of 9 gm (0.06 mol) 2-cyano-N-(2-pyridylmethyl)acetamide and 100 ml phosphorous oxychloride. Cool the reaction mixture to room temperature and remove the phosphorus oxychloride under reduced pressure. Partition the residue between chloroform and a solution of sodium bicarbonate. Separate the chloroform layer and dry over anhydrous potassium carbonate. Filter and remove the chloroform under reduced pressure. Chromatograph the resulting residue on silica gel using ethyl acetate-chloroform to give the desired product, 3-cyanomethyl imidazo[1,5-a]pyridine, as determined by IR, NMR and elemental analysis, m.p. 64°-66°.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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